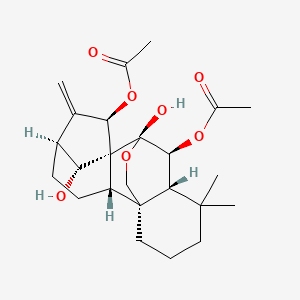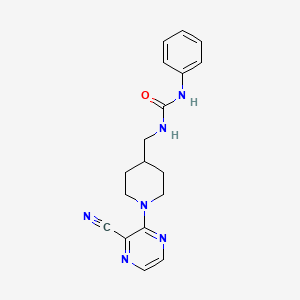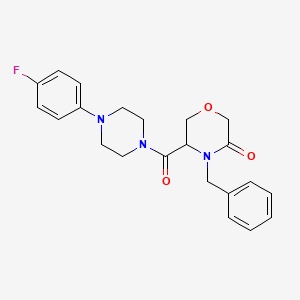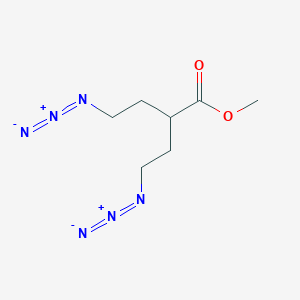![molecular formula C24H23ClN4O3S B2493645 5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide CAS No. 1296272-82-6](/img/structure/B2493645.png)
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole and thiazole derivatives often involves multi-step reactions, including cyclocondensation, condensation with carbohydrazones, and reactions with thiourea or semicarbazide for the introduction of various functional groups (Prabhuswamy et al., 2016). These methods highlight the versatility in synthesizing compounds with complex structures, potentially applicable to the target compound.
Molecular Structure Analysis
Crystal structure determination, often via single-crystal X-ray diffraction, is crucial in elucidating the molecular geometry of such compounds. The crystal system, space group, and unit cell parameters provide insights into the molecular arrangement and stabilization mechanisms, including hydrogen bonding and π-π interactions (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrazole and thiazole derivatives often involves interactions with various nucleophiles or electrophiles, enabling the formation of diverse compounds with potential antimicrobial and anticancer activities. The ANRORC mechanism, involving addition of the nucleophile, ring opening, and ring closure, exemplifies the complex reactions these compounds can undergo (Ledenyova et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of structurally related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves specific reactions and crystallization processes, highlighting the importance of structural determination in chemical research (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives, similar to the compound , have shown promising results as potential antimicrobial and anticancer agents. This is evident from the synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating their anticancer capabilities (Gomha et al., 2014).
Applications in Antiviral Research
- Research into pyrazole- and isoxazole-based heterocycles, closely related to the compound of interest, has been conducted to explore their anti-HSV-1 (Herpes simplex virus type 1) and cytotoxic activities, suggesting potential applications in antiviral therapies (Dawood et al., 2011).
Bioevaluation as Antimicrobial Agents
- Derivatives of pyrrole, similar in structure to the compound , have been synthesized and evaluated for antimicrobial activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
QSAR Studies and Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies of analogous compounds, like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown them to be promising antibacterial agents, demonstrating the importance of such research in developing new antibiotics (Palkar et al., 2017).
Synthesis and Antitumor Activities
- Similar compounds, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been synthesized and shown to possess antitumor activities, indicating potential applications in cancer research (Xin, 2012).
Mecanismo De Acción
Thiazoles
are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indoles
are a type of organic compound that contain a benzopyrrole nucleus. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-12,18-19,28-29H,9-10,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGLUJYIKFULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)






![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)


